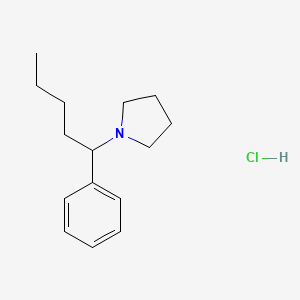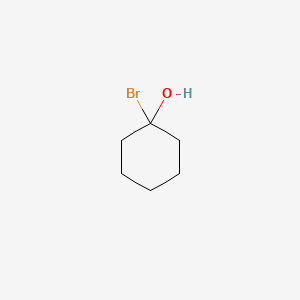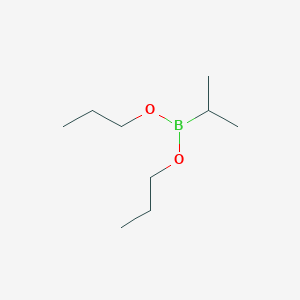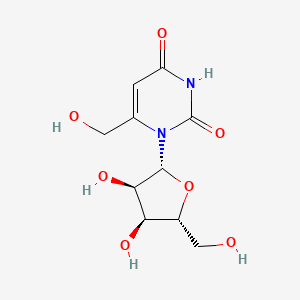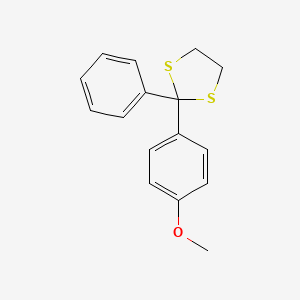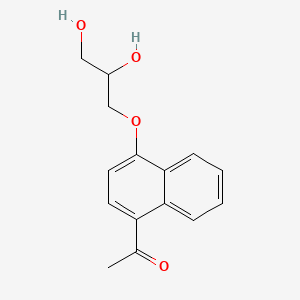![molecular formula C6H12O3 B14445395 2-[(Propan-2-yl)oxy]-1,3-dioxolane CAS No. 75317-09-8](/img/structure/B14445395.png)
2-[(Propan-2-yl)oxy]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-yl)oxy]-1,3-dioxolane is an organic compound with the molecular formula C6H12O2 It is a dioxolane derivative, characterized by the presence of an isopropoxy group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Propan-2-yl)oxy]-1,3-dioxolane can be synthesized through the reaction of isopropyl alcohol with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(Propan-2-yl)oxy]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3-dioxolane involves its interaction with specific molecular targets. The isopropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides a stable framework that can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-1,3-dioxolane: Similar in structure but lacks the isopropoxy group.
Diisopropyl ether: An ether with two isopropyl groups, used as a solvent.
Diazinon: A pyrimidine derivative with an isopropyl group, used as an insecticide.
Uniqueness
2-[(Propan-2-yl)oxy]-1,3-dioxolane is unique due to the presence of both the isopropoxy group and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
75317-09-8 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-propan-2-yloxy-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLRNJMXBNONMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



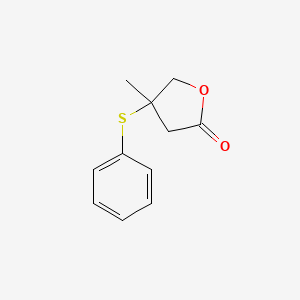
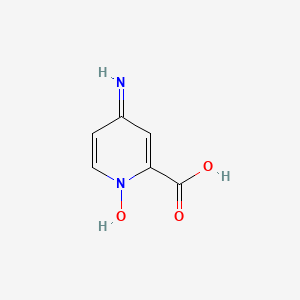
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
